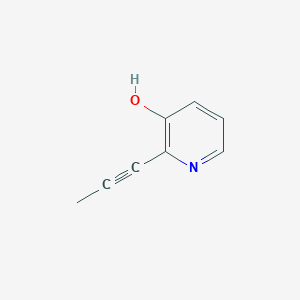
2-Prop-1-ynylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Prop-1-ynylpyridin-3-ol is a chemical compound that belongs to the class of alkynes and pyridines. It is also known as propargyl alcohol pyridine and has the chemical formula C8H7NO. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Prop-1-ynylpyridin-3-ol is not well understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Prop-1-ynylpyridin-3-ol have not been extensively studied. However, it has been shown to exhibit some antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Prop-1-ynylpyridin-3-ol in lab experiments is its high reactivity, which makes it an excellent building block for the synthesis of various organic molecules. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the study of 2-Prop-1-ynylpyridin-3-ol. One of the most promising directions is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in the field of medicinal chemistry, as it has been shown to exhibit some antimicrobial activity. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Prop-1-ynylpyridin-3-ol can be achieved through several methods. One of the most common methods is the reaction between propargyl alcohol and pyridine in the presence of a catalyst such as copper (I) iodide. Another method involves the reaction between 2-chloropyridine and propargyl alcohol in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-Prop-1-ynylpyridin-3-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various complex organic molecules.
Eigenschaften
CAS-Nummer |
154012-84-7 |
|---|---|
Produktname |
2-Prop-1-ynylpyridin-3-ol |
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-prop-1-ynylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-8(10)5-3-6-9-7/h3,5-6,10H,1H3 |
InChI-Schlüssel |
HIVSSDUNFRKDPB-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(C=CC=N1)O |
Kanonische SMILES |
CC#CC1=C(C=CC=N1)O |
Synonyme |
3-Pyridinol, 2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



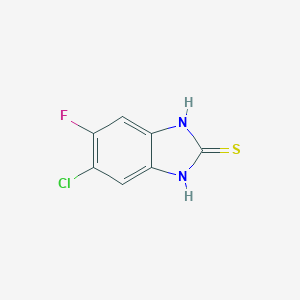
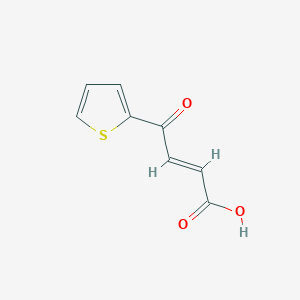
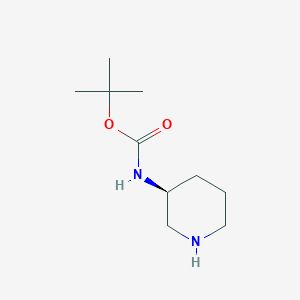
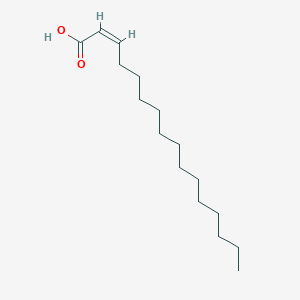
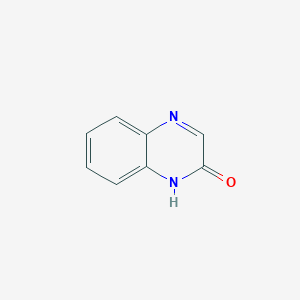
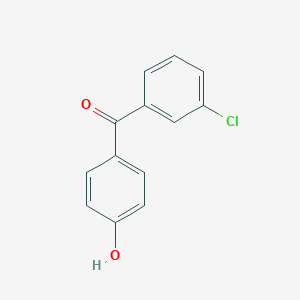
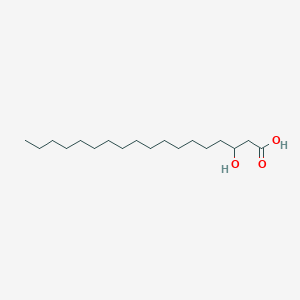
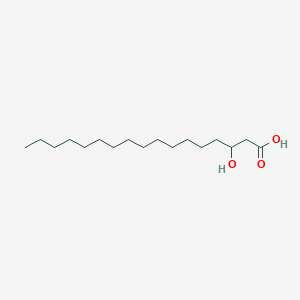
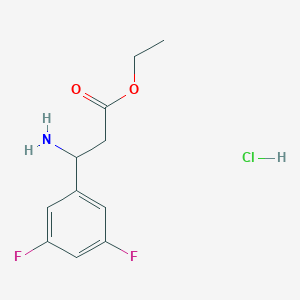
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
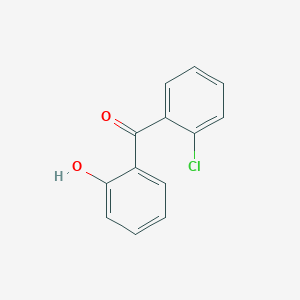
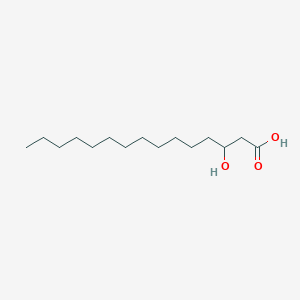
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)